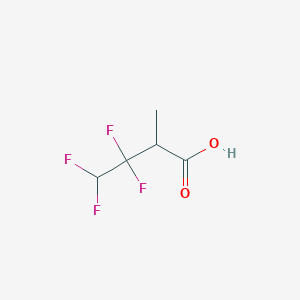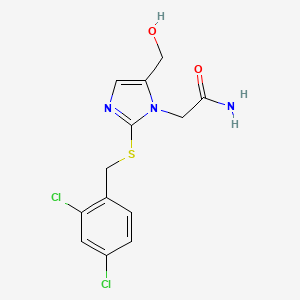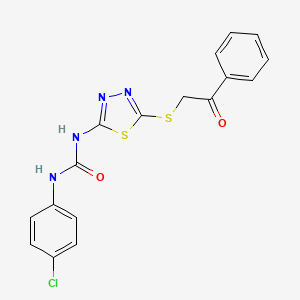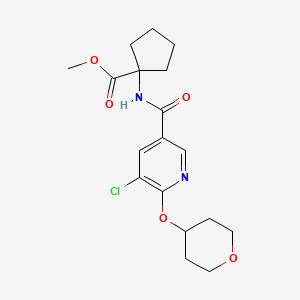![molecular formula C14H19Cl2N B2815901 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride CAS No. 2413903-87-2](/img/structure/B2815901.png)
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a cyclopropyl group and a 3-chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Aplicaciones Científicas De Investigación
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
A related compound, 1-(3-chlorophenyl)piperazine, is known to act as an agonist at the 5-ht2c serotonin receptor .
Mode of Action
If it shares a similar mechanism with 1-(3-Chlorophenyl)piperazine, it might interact with its target receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
If it acts similarly to 1-(3-Chlorophenyl)piperazine, it might influence serotonin signaling pathways .
Result of Action
If it acts similarly to 1-(3-Chlorophenyl)piperazine, it might lead to changes in cellular responses mediated by the 5-HT2c serotonin receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(4-chlorophenyl)propionic acid, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate is then reacted with piperidine to form 1-piperidine propyl alcohol. Finally, a substitution reaction between 3-(4-chlorophenyl)propyl methanesulfonate and 1-piperidine propyl alcohol in an N,N-dimethylacetamide medium, followed by salification, yields this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of readily available and cost-effective raw materials, ensuring high yield and safety during production .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Comparación Con Compuestos Similares
Similar Compounds
Ciproxidine: Another compound with a similar piperidine core, used for its pharmacological properties.
Uniqueness
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with histamine receptors sets it apart from other piperidine derivatives .
Propiedades
IUPAC Name |
4-[1-(3-chlorophenyl)cyclopropyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN.ClH/c15-13-3-1-2-12(10-13)14(6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAPZUBYFKKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)


![N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2815829.png)
![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
![3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2815831.png)




![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)
